

An In-depth Technical Guide to (S)-methyl 4-chloromandelate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate*

Cat. No.: *B15326182*

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Introduction

(S)-methyl 4-chloromandelate is a chiral α -hydroxy ester of significant interest in the fields of medicinal chemistry and drug development. As a derivative of mandelic acid, it possesses a stereogenic center at the α -carbon, making it a valuable building block for the enantioselective synthesis of complex molecules. The presence of a chlorine atom on the phenyl ring at the para-position provides a versatile functional handle for further chemical modifications, such as cross-coupling reactions, thereby enhancing its utility in the creation of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, state-of-the-art synthesis protocols, and applications of (S)-methyl 4-chloromandelate, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

Precise physicochemical data for the enantiopure (S)-methyl 4-chloromandelate is not extensively documented in publicly accessible databases, which often focus on the more common 2-chloro isomer or the racemic mixture. The data presented below is a combination of

information derived from its parent compound, (S)-4-chloromandelic acid, and predicted values based on its chemical structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.

Table 1: Physicochemical Properties of (S)-methyl 4-chloromandelate

Property	Value	Source/Method
IUPAC Name	methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate	Nomenclature
Molecular Formula	C ₉ H ₉ ClO ₃	Calculated
Molecular Weight	200.62 g/mol	Calculated
CAS Number	76496-63-4 (for S-acid)[1]	Ivy Fine Chemicals[1]
492-86-4 (for rac-acid)[2][3][4] [5][6]	Fisher Scientific[2]	
Appearance	Expected to be a white to off-white solid	Analogy to parent acid[5]
Melting Point (°C)	113-122 (for racemic acid)[5]	Chem-Impex[5]
Boiling Point (°C)	Not available (decomposes)	-
Solubility	Soluble in methanol, ethanol, ethyl acetate, THF, DCM. Limited solubility in water.[7][8] [9][10]	General Ester Properties[10]
Optical Rotation	Specific rotation not reported; expected to be levorotatory based on related compounds.	-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (S)-methyl 4-chloromandelate. The following sections detail the expected spectral data.

The proton NMR spectrum provides information on the number and environment of hydrogen atoms.^[11]

- Aromatic Protons (7.3-7.5 ppm): Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the chlorine will be slightly downfield from the protons meta to the chlorine.
- Methine Proton (CH-OH, ~5.2 ppm): A singlet, integrating to 1H. This proton is attached to the chiral center.
- Methyl Protons (O-CH₃, ~3.8 ppm): A singlet, integrating to 3H, corresponding to the methyl ester group.
- Hydroxyl Proton (OH, variable): A broad singlet, its chemical shift is dependent on concentration and solvent.

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.^{[12][13]}

- Carbonyl Carbon (C=O, ~173 ppm): The ester carbonyl carbon.
- Aromatic Carbons (~128-140 ppm): Four signals are expected for the para-substituted ring: two for the protonated carbons and two for the quaternary carbons (one bearing the chloro group and one attached to the chiral center).
- Methine Carbon (CH-OH, ~73 ppm): The carbon of the chiral center.
- Methyl Carbon (O-CH₃, ~53 ppm): The methyl ester carbon.

IR spectroscopy is used to identify the key functional groups present in the molecule.^{[14][15][16][17]}

- O-H Stretch (3500-3200 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.

- C-H Stretch (Aromatic, $\sim 3100-3000\text{ cm}^{-1}$): Absorptions for the C-H bonds on the phenyl ring.
- C-H Stretch (Aliphatic, $\sim 3000-2850\text{ cm}^{-1}$): Absorptions for the methyl group C-H bonds.
- C=O Stretch (Ester, $\sim 1735\text{ cm}^{-1}$): A strong, sharp absorption characteristic of the ester carbonyl group.[\[15\]](#)[\[18\]](#)
- C-O Stretch (Ester, $\sim 1300-1000\text{ cm}^{-1}$): Two distinct bands are expected for the C-O single bonds of the ester.[\[14\]](#)
- C-Cl Stretch ($\sim 700-850\text{ cm}^{-1}$): Absorption related to the carbon-chlorine bond.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Molecular Ion (M^+): A peak at m/z 200/202 in an approximate 3:1 ratio, corresponding to the molecular weight and the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl).
- Key Fragments:
 - $[M - \text{OCH}_3]^+$ (m/z 169/171): Loss of the methoxy radical from the ester.
 - $[M - \text{COOCH}_3]^+$ (m/z 141/143): Loss of the carbomethoxy group (McLafferty rearrangement is not possible). This fragment corresponds to the chlorophenyl-hydroxymethyl cation.
 - $[\text{C}_7\text{H}_4\text{ClO}]^+$ (m/z 139/141): Ion corresponding to the 4-chlorobenzoyl cation, resulting from cleavage of the C-C bond adjacent to the ring.

Enantioselective Synthesis: A Methodological Deep Dive

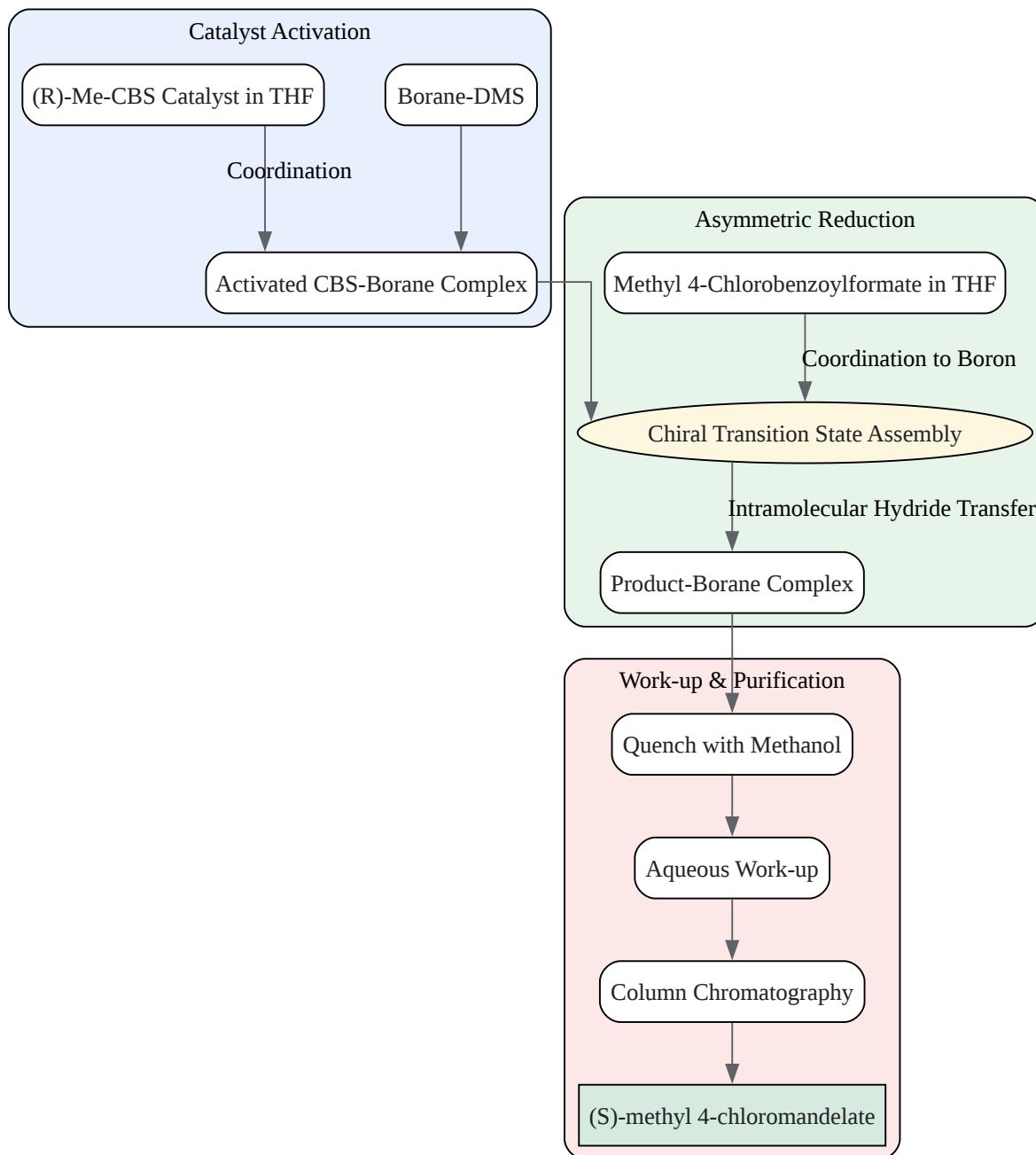
The production of enantiomerically pure (S)-methyl 4-chloromandelate is paramount for its use in pharmaceutical synthesis. The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral precursor, methyl 4-chlorobenzoylformate. This can be achieved through both chemocatalysis and biocatalysis.

Chemocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.^{[24][25][26][27][28]} The catalyst is an oxazaborolidine derived from a chiral amino alcohol, typically proline.

- **Catalyst:** The (R)-Me-CBS catalyst is chosen to produce the (S)-alcohol. The stereochemical outcome is dictated by the catalyst's chiral scaffold, which presents two sterically distinct faces for the coordination of the ketone. The ketone coordinates to the boron atom in a way that minimizes steric hindrance between its larger substituent (the 4-chlorophenyl group) and the catalyst's substituents, exposing one prochiral face to the reducing agent.
- **Reducing Agent:** Borane-dimethyl sulfide (BMS) is a stable and convenient source of borane (BH_3). The borane coordinates to the nitrogen atom of the CBS catalyst, which activates it as a hydride donor for the reduction.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is a common aprotic solvent that effectively solubilizes the reagents and does not interfere with the borane chemistry.
- **Temperature:** The reaction is typically performed at low temperatures ($-20\text{ }^\circ\text{C}$ to $0\text{ }^\circ\text{C}$) to enhance enantioselectivity by minimizing non-selective background reduction and favoring the highly ordered transition state.^[27]
- **Catalyst Preparation (In Situ):** To a flame-dried, nitrogen-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF.
- **Borane Addition:** Cool the solution to $0\text{ }^\circ\text{C}$ and slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq.) dropwise. Stir the mixture for 15 minutes at this temperature.
- **Substrate Addition:** In a separate flask, dissolve methyl 4-chlorobenzoylformate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at $0\text{ }^\circ\text{C}$ over 30 minutes.
- **Reaction Monitoring:** Stir the reaction mixture at $0\text{ }^\circ\text{C}$. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

- Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
- Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-methyl 4-chloromandelate.
- Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.



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Caption: Workflow for the CBS reduction of methyl 4-chlorobenzoylformate.

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.^[29] ^[30]^[31]^[32]^[33] Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional enantioselectivity, often operating in aqueous media under mild conditions.

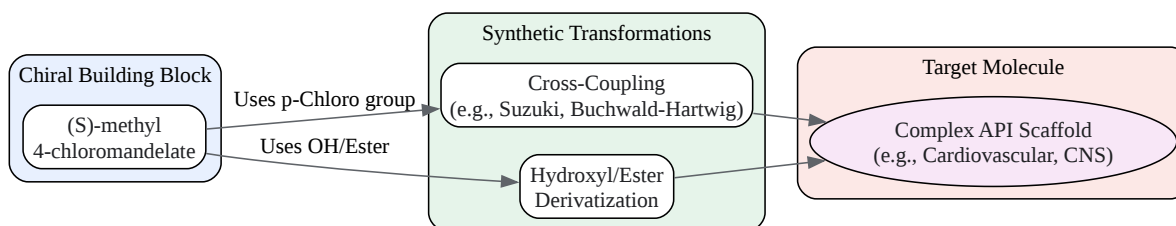
- **Enzyme Selection:** A wide range of commercially available KREDs can be screened to find one that reduces the substrate with high conversion and selectivity for the desired (S)-alcohol. These enzymes are often supplied in screening kits.
- **Cofactor Regeneration:** KREDs require a hydride source, typically from the cofactor NADPH or NADH. For the reaction to be cost-effective, the oxidized cofactor (NADP⁺/NAD⁺) must be continuously regenerated back to its reduced form. A common method is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP⁺ to NADPH.
- **pH and Temperature:** Reactions are run in a buffered aqueous solution, typically at or near physiological pH (e.g., pH 7.0) and at mild temperatures (e.g., 30 °C), to ensure the stability and optimal activity of the enzymes.^[30]
- **Co-solvent:** A water-miscible organic solvent (e.g., isopropanol) may be added at a low concentration (5-10%) to improve the solubility of the hydrophobic ketoester substrate.
- **Reaction Setup:** In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
- **Reagent Addition:** To the buffer, add D-glucose (1.2 eq.), NADP⁺ (0.01 eq.), glucose dehydrogenase (GDH, ~5 U/mmol substrate), and the selected Ketoreductase (KRED, as recommended by the supplier).
- **Substrate Addition:** Add methyl 4-chlorobenzoylformate (1.0 eq.), either directly or as a solution in a minimal amount of a co-solvent like isopropanol.
- **Reaction:** Stir the mixture at 30 °C. Maintain the pH at 7.0 by the controlled addition of a dilute base (e.g., 1 M NaOH), as the oxidation of glucose by GDH produces gluconic acid.

- **Monitoring and Work-up:** Monitor the reaction by HPLC. Once complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate and centrifuging to separate the enzyme pellet.
- **Extraction and Purification:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Applications in Drug Development

(S)-methyl 4-chloromandelate is a valuable chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The α -hydroxy ester moiety is a common feature in many bioactive molecules. The para-chloro substituent serves two main purposes: it can modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic profile, and it acts as a synthetic handle for introducing further complexity, for instance, via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

While specific drugs derived directly from the 4-chloro isomer are not as prominently cited as those from the 2-chloro isomer (a key intermediate for Clopidogrel), the structural motif is highly relevant. Mandelic acid derivatives are precursors to a variety of pharmaceuticals, including cardiovascular and CNS agents.[34][35] The enantiopurity of these intermediates is often critical for the biological activity and safety of the final drug.[36]



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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-methyl 4-chloromandelate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15326182/docs#an-in-depth-technical-guide-to-s-methyl-4-chloromandelate\]](https://www.benchchem.com/product/b15326182/docs#an-in-depth-technical-guide-to-s-methyl-4-chloromandelate)

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